AGI-5198 is a potent and selective small-molecule inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. [] This enzyme is commonly found mutated in various cancers, including gliomas, chondrosarcomas, acute myeloid leukemia (AML), and intrahepatic cholangiocarcinomas. [, , , ] AGI-5198 specifically targets the mutated form of IDH1 (IDH1MUT), which harbors a gain-of-function mutation, most commonly at the R132 residue. This mutated enzyme produces the oncometabolite D-2-hydroxyglutarate (D-2HG) instead of its usual product, α-ketoglutarate (α-KG). [, , , , ] AGI-5198 effectively inhibits the production of D-2HG by binding to the mutated IDH1 enzyme and blocking its activity. [, , , , , , ] As such, AGI-5198 serves as a crucial tool in scientific research for investigating the role of IDH1 mutations and the oncometabolite D-2HG in cancer development, progression, and treatment response. [, , , , , , , , , , , ]
AGI-5198 is a synthetic organic compound identified as a selective inhibitor of the R132H mutated form of isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in several cancers, including gliomas and acute myeloid leukemia. The compound is designed to inhibit the conversion of α-ketoglutarate to 2-hydroxyglutarate, a metabolite that promotes oncogenesis through epigenetic modifications. The chemical structure of AGI-5198 is characterized by its IUPAC name: N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide, with a CAS Registry Number of 1355326-35-0 .
AGI-5198 was developed by Agios Pharmaceuticals as part of their research into inhibitors targeting mutant IDH1. It falls under the classification of synthetic organic compounds, specifically designed to exhibit high selectivity for mutant IDH1 enzymes . The compound has been evaluated for its pharmacological properties and potential applications in cancer therapy.
The synthesis of AGI-5198 involves several steps that optimize the structure of earlier compounds, such as ML309. The synthetic route typically includes:
The compound's synthesis has been detailed in various studies focusing on the development of IDH1 inhibitors, emphasizing the need for specificity against mutant forms while minimizing activity against wild-type enzymes.
AGI-5198 features a complex molecular structure that includes multiple aromatic rings and a cyclohexyl group, which contribute to its binding affinity for the IDH1 enzyme. The molecular formula is C₁₈H₁₈F₁N₃O, and its molecular weight is 305.35 g/mol .
The structural analysis reveals:
AGI-5198 primarily functions through competitive inhibition of the IDH1 enzyme. The key reactions include:
The mechanism by which AGI-5198 exerts its effects involves:
AGI-5198 exhibits several notable physical and chemical properties:
Relevant data from pharmacokinetic studies suggest that while AGI-5198 effectively inhibits mutant IDH1, it faces challenges related to rapid clearance from biological systems.
AGI-5198 has significant implications in cancer research and therapy:
The ongoing research aims to enhance its druggability and clinical applicability while exploring combination therapies that may improve outcomes in patients with IDH-mutated tumors.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: